molecular formula C9H11N3 B1294803 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 39860-12-3

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1294803
CAS No.: 39860-12-3
M. Wt: 161.2 g/mol
InChI Key: VJDQEQWPZTVEIN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a compound with a molecular weight of 161.21 . It is a solid substance at room temperature .


Synthesis Analysis

Imidazole synthesis involves the formation of bonds during the creation of the imidazole . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Molecular Structure Analysis

The IUPAC name for this compound is 1,5-dimethyl-1H-benzimidazol-2-amine . The InChI code is 1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 161.21 .

Scientific Research Applications

  • Catalysis in Organic Synthesis

    • A study by Veltri et al. (2018) describes the use of 1H-benzo[d]imidazol-2-amines in the oxidative aminocarbonylation of certain compounds, indicating their role in catalyzing the synthesis of functionalized benzimidazoimidazoles. This process involves in situ conjugated addition and double-bond isomerization, yielding high turnover numbers under mild conditions using a simple catalytic system (Veltri et al., 2018).
  • Structural and Physical Characterization

    • Research by Lin et al. (2021) provides X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine, contributing to the structural understanding of this compound. This includes details on unit-cell parameters and space group, essential for its application in material sciences and crystallography (Lin et al., 2021).
  • Synthesis of Heterocyclic Compounds

    • Kim et al. (2018) report the use of 1H-benzo[d]imidazol-2-amine in the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. This method involves microwave irradiation and oxidation, yielding high-quality heterocyclic scaffolds, highlighting the compound's significance in pharmaceutical and chemical research (Kim et al., 2018).
  • Antimicrobial Activity

    • A study by Reddy and Reddy (2010) explores the synthesis of novel compounds using 1H-benzo[d]imidazol-2-amine and their evaluation for antibacterial and antifungal activities. This research underscores its potential use in developing new antimicrobial agents (Reddy & Reddy, 2010).
  • Environmental Analysis

    • You et al. (2010) developed a dual-sensitive probe using a derivative of 1H-benzo[d]imidazol-2-amine for the determination of amines in environmental water. This highlights its application in environmental monitoring and analysis (You et al., 2010).
  • Green Synthesis Methods

    • Zolfigol et al. (2015) utilized 1H-benzo[d]imidazol-2-amine for the green synthesis of tetrasubstituted imidazoles. This study emphasizes the compound's role in environmentally friendly synthesis techniques (Zolfigol et al., 2015).
  • Molecular Electronics and Photonics

    • Almansour et al. (2016) conducted studies on benzimidazole-tethered oxazepine hybrids, derived from 1H-benzo[d]imidazol-2-amine, for applications in molecular electronics and photonics. This includes analyses like molecular electrostatic potential (MEP) mapping and nonlinear optical (NLO) properties (Almansour et al., 2016).

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, also known as 1,5-DIMETHYLBENZOIMIDAZOL-2-AMINE, is a compound that belongs to the class of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of applications Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, which could result in a range of molecular and cellular effects .

Action Environment

It is known that imidazole is an amphoteric compound, showing both acidic and basic properties , which could potentially influence its action under different environmental conditions.

Safety and Hazards

This compound has been associated with hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with amino acids in protein structures, affecting protein folding and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA, causing structural changes that lead to DNA cleavage . This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound also interacts with enzymes, either inhibiting or activating them, which can alter metabolic pathways and gene expression. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under room temperature and inert atmosphere conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a threshold effect, where the compound’s benefits are maximized at optimal dosages, while adverse effects are minimized.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as solubility, molecular size, and affinity for transport proteins . These properties determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall therapeutic efficacy.

Properties

IUPAC Name

1,5-dimethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQEQWPZTVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192912
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39860-12-3
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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